molecular formula C10H14FeN2O6 B12648251 Bis(5-oxo-L-prolinato-N1,O2)iron CAS No. 69916-59-2

Bis(5-oxo-L-prolinato-N1,O2)iron

Katalognummer: B12648251
CAS-Nummer: 69916-59-2
Molekulargewicht: 314.07 g/mol
InChI-Schlüssel: BDEZCLLXWQFLCA-QHTZZOMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(5-oxo-L-prolinato-N1,O2)iron is a coordination compound with the molecular formula C10H14FeN2O6. It is known for its unique structure, which includes iron coordinated with two 5-oxo-L-prolinato ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-oxo-L-prolinato-N1,O2)iron typically involves the reaction of iron salts with 5-oxo-L-proline under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding 5-oxo-L-proline. The mixture is then stirred and heated to facilitate the formation of the desired coordination compound .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(5-oxo-L-prolinato-N1,O2)iron can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(II) species .

Wissenschaftliche Forschungsanwendungen

Bis(5-oxo-L-prolinato-N1,O2)iron has several scientific research applications:

Wirkmechanismus

The mechanism by which Bis(5-oxo-L-prolinato-N1,O2)iron exerts its effects involves the coordination of the iron center with the 5-oxo-L-prolinato ligands. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(5-oxo-L-prolinato-N1,O2)zinc: Similar in structure but with zinc instead of iron.

    Bis(5-oxo-L-prolinato-N1,O2)nickel: Contains nickel in place of iron.

    Bis(5-oxo-L-prolinato-N1,O2)magnesium: Magnesium replaces iron in this compound.

Uniqueness

Bis(5-oxo-L-prolinato-N1,O2)iron is unique due to the specific electronic properties imparted by the iron center. These properties make it particularly effective in catalytic applications and potentially useful in biological systems .

Eigenschaften

CAS-Nummer

69916-59-2

Molekularformel

C10H14FeN2O6

Molekulargewicht

314.07 g/mol

IUPAC-Name

iron;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/t2*3-;/m00./s1

InChI-Schlüssel

BDEZCLLXWQFLCA-QHTZZOMLSA-N

Isomerische SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Fe]

Kanonische SMILES

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.